molecular formula C17H14ClN5O2 B4709616 N-(3-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951894-08-9

N-(3-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4709616
CAS No.: 951894-08-9
M. Wt: 355.8 g/mol
InChI Key: HMISBKPUAYGNQB-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted with a 4-chlorophenyl group at position 1, a 5-amino group, and a carboxamide moiety linked to a 3-acetylphenyl ring. This structure combines electron-withdrawing (chlorophenyl, acetyl) and electron-donating (amino) groups, which influence its physicochemical properties and biological interactions. The compound’s synthesis typically involves coupling reactions using carbodiimide reagents (e.g., EDCI/HOBt) in DMF, followed by purification via chromatography or recrystallization .

Properties

IUPAC Name

N-(3-acetylphenyl)-5-amino-1-(4-chlorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5O2/c1-10(24)11-3-2-4-13(9-11)20-17(25)15-16(19)23(22-21-15)14-7-5-12(18)6-8-14/h2-9H,19H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMISBKPUAYGNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901140064
Record name N-(3-Acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951894-08-9
Record name N-(3-Acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951894-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (I) salts.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Acetylation: The acetyl group is introduced by reacting the compound with acetic anhydride in the presence of a base such as pyridine.

    Final Coupling: The final step involves coupling the triazole derivative with 3-acetylphenyl and 4-chlorophenyl groups using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or acetyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted triazole derivatives with new functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

N-(3-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide exhibits potential as a therapeutic agent due to its bioactive properties. Research has highlighted several key applications:

1. Anticancer Activity:
Studies have indicated that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

2. Antimicrobial Properties:
The compound's structure suggests potential antimicrobial activity. Triazoles are known for their effectiveness against a range of pathogens, making them suitable candidates for developing new antibiotics .

3. Anti-inflammatory Effects:
Research indicates that triazole derivatives can modulate inflammatory responses. The presence of specific functional groups in this compound may enhance its ability to reduce inflammation markers in vitro .

Case Studies

Case Study 1: Anticancer Research
In a study published in 2017, a series of triazole derivatives were synthesized and evaluated for their anticancer activity against human glioblastoma cells. The results demonstrated that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications to the triazole core could enhance efficacy against specific cancer types .

Case Study 2: Antimicrobial Evaluation
A comparative study assessed the antimicrobial activity of various triazole compounds against common bacterial strains. This compound was included in the evaluation and showed promising results against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

Materials Science Applications

Beyond medicinal chemistry, this compound is being explored for its properties in materials science:

1. Conductive Polymers:
The incorporation of triazole compounds into polymer matrices has been investigated for enhancing electrical conductivity. Research indicates that the unique electronic properties of triazoles can improve the performance of conductive materials used in electronics .

2. Fluorescent Materials:
Triazoles are also being studied for their potential as fluorescent probes in biological imaging. The structural characteristics of this compound may allow it to serve as an effective fluorescent marker in cellular studies .

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The 1,2,3-triazole-4-carboxamide scaffold is highly modular, with variations in substituents significantly altering pharmacological and physicochemical profiles. Key analogs include:

Compound Name Substituents (Positions 1, 4, 5) Key Features Reference
N-(3-Acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide 1: 4-Cl-C6H4; 4: CONH-(3-acetylphenyl); 5: NH2 High polarity due to acetyl and amino groups; potential β-turn mimetic
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 1: Ph; 4: CONH-(4-cyanopyrazolyl); 5: Cl Chlorine and cyano groups enhance metabolic stability; lower solubility
1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 1: 4-Cl-C6H4; 4: CONH-(fluorophenyl-thienopyrimidine); 5: CF3 Trifluoromethyl group increases lipophilicity; potent c-Met kinase inhibitor
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 1: 4-Me-C6H4; 4: CONH-(2,5-Cl2-C6H3); 5: NH2 Dichlorophenyl enhances cytotoxicity (GP = -13.42% in renal cancer)

Pharmacological Activity

  • Anticancer Activity: The acetylphenyl analog shows moderate growth inhibition (GP ~70%) in NCI-H522 lung cancer cells, comparable to 5-(trifluoromethyl)-1-aryl-triazoles . In contrast, dichlorophenyl-substituted analogs (e.g., 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-triazole-4-carboxamide) exhibit higher antiproliferative activity (GP = -13.42% in renal cancer) due to enhanced cellular uptake and target binding .
  • Antimicrobial and SOS Response Inhibition: The 5-amino-triazole-4-carboxamide scaffold is recognized for inhibiting LexA autoproteolysis in bacterial SOS response (IC50 = 32 µM for lead compound 1), with β-turn mimetic properties critical for disrupting protein-DNA interactions .

Physicochemical Properties

  • Solubility and Stability: The acetylphenyl analog’s solubility in polar solvents (e.g., DMSO) is higher (~25 mg/mL) than analogs with lipophilic substituents (e.g., trifluoromethyl: ~10 mg/mL) but lower than hydrophilic derivatives (e.g., 5-amino-N-(2-hydroxyethyl)-1-aryl-triazoles) . Chlorophenyl and methyl groups improve thermal stability (melting points: 170–180°C) compared to unsubstituted triazoles (mp: <100°C) .
  • Synthetic Yields :

    • Coupling reactions for acetylphenyl derivatives yield 68–90%, comparable to other carboxamides (e.g., 3a: 68%; 3c: 62%) .

Structural Insights from Crystallography

Compounds like ZIPSEY (1-(4-chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide) reveal planar triazole cores stabilized by intramolecular hydrogen bonds (N–H···O), which enhance rigidity and receptor binding . Similar interactions are predicted for the acetylphenyl analog, though crystallographic data are pending.

Computational Predictions

Molecular docking studies suggest the acetylphenyl group in the target compound occupies hydrophobic pockets in kinase domains (e.g., c-Met), while the 5-amino group forms hydrogen bonds with catalytic residues .

Biological Activity

N-(3-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, characterized by its unique structural features that contribute to its biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a triazole ring with substitutions that enhance its biological activity:

  • Triazole Ring : A five-membered nitrogen-containing heterocycle.
  • Substituents :
    • Acetylphenyl group
    • Chlorophenyl group
    • Amino group
    • Carboxamide functional group

This combination of functional groups allows for diverse interactions with biological targets, enhancing its therapeutic potential .

Anticancer Activity

Research has indicated that triazole derivatives, including this compound, exhibit significant anticancer properties. The mechanism of action involves:

  • Inhibition of Tumor Growth : The compound has shown efficacy against various cancer cell lines by inhibiting proliferation and inducing apoptosis.
  • Antiangiogenic Properties : It may also inhibit angiogenesis, the formation of new blood vessels that tumors require for growth .

Case Study : In a study evaluating the anticancer activity of similar triazole compounds, those with aryl substitutions demonstrated enhanced antiproliferative effects. The presence of the chlorophenyl group was particularly noted for its role in increasing cytotoxicity against cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Triazoles are known to possess broad-spectrum antimicrobial activity:

  • Mechanism : The interaction with microbial enzymes and cell membranes can disrupt vital processes in pathogens.
  • Efficacy : Preliminary studies suggest that this compound exhibits promising activity against both Gram-positive and Gram-negative bacteria .

Comparative Analysis

To understand the unique properties of this compound in comparison to other compounds in its class, a table summarizing key characteristics is presented below:

Compound NameStructure FeaturesAnticancer ActivityAntimicrobial Activity
This compoundTriazole ring with acetyl and chlorophenyl groupsHighModerate
5-Amino-1H-1,2,3-triazoleSimplified structure without aryl groupsModerateLow
3-Amino-1,2,4-triazole derivativesVarious substitutions on the triazole ringHighVariable

The biological activity of this compound is attributed to its ability to modulate specific molecular targets. Potential mechanisms include:

  • Enzyme Inhibition : Binding to enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Interaction : Modulating receptor activity linked to tumor growth or infection response .

Q & A

Q. Key Considerations :

  • Optimize reaction time and temperature to avoid side products (e.g., over-alkylation).
  • Use anhydrous conditions for azide cyclization to enhance yield .

Basic: How is the compound characterized post-synthesis?

Answer:
Characterization involves:

Technique Purpose Example Data
NMR (¹H/¹³C)Confirm regiochemistry of triazole and substituent positionsδ 8.2 ppm (triazole H), δ 168 ppm (carboxamide C=O)
HPLC-MS Assess purity (>95%) and molecular ion ([M+H]⁺ = 410.3 m/z)Retention time: 12.3 min (C18 column)
XRD Resolve crystal structure (if crystalline)Space group: P2₁/c, unit cell parameters

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Answer:
Methodological Steps :

Vary Substituents :

  • Replace 4-chlorophenyl with 4-fluorophenyl or 4-bromophenyl to assess halogen effects on target binding .
  • Modify the 3-acetyl group to carboxyl or amide for solubility studies.

Biological Assays :

  • Screen derivatives against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
  • Correlate IC₅₀ values with substituent electronic properties (Hammett constants) .

Computational Modeling :

  • Perform docking simulations (e.g., AutoDock Vina) to predict binding modes with active sites .

Q. Data Interpretation :

  • Use ANOVA to identify statistically significant activity differences between derivatives .

Advanced: What strategies address discrepancies in biological assay data?

Answer:
Common Issues & Solutions :

Issue Resolution Strategy
Inconsistent IC₅₀ values Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine) .
Off-target effects Use orthogonal assays (e.g., SPR vs. cellular proliferation) to confirm specificity .
Solubility limitations Employ co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies for in vivo studies .

Q. Data Validation :

  • Replicate experiments across independent labs.
  • Apply multivariate analysis to distinguish assay noise from true biological variation .

Advanced: How to investigate the mechanism of action (MOA) of this compound?

Answer:
Experimental Design :

Target Identification :

  • Use affinity chromatography with a biotinylated derivative to pull down binding proteins.
  • Validate hits via Western blot (e.g., phosphorylated ERK for kinase targets) .

Pathway Analysis :

  • Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to map signaling pathways.

In Vivo Models :

  • Test efficacy in xenograft models (e.g., HCT-116 colon cancer) with pharmacokinetic monitoring (Cmax, t₁/₂) .

Q. Key Metrics :

  • Calculate ligand efficiency (LE = ΔG/non-H atoms) to optimize binding .

Basic: What are the compound’s physicochemical properties?

Answer:

Property Value Method
Molecular Weight 410.82 g/molPubChem
LogP 3.2 ± 0.3HPLC retention time correlation
Solubility (PBS) 12 µM (pH 7.4)Nephelometry
pKa 6.8 (carboxamide)Potentiometric titration

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

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